

The Biological Activity of Metasilicic Acid in Marine Organisms: A Technical Guide

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Abstract

Metasilicic acid, the bioavailable form of silicon in the marine environment, is a crucial nutrient that governs the population dynamics and physiological processes of numerous marine organisms, most notably diatoms and sponges. Its biological activity extends from being a fundamental building block for intricate skeletal structures to influencing gene expression and metabolic pathways. This technical guide provides an in-depth exploration of the biological roles of **metasilicic acid**, with a focus on its uptake and utilization by marine diatoms and the enzymatic processes in sponges. Furthermore, this guide delves into the emerging applications of diatom-derived biosilica in the field of drug development, highlighting its potential as a versatile drug delivery platform. The content herein synthesizes quantitative data, detailed experimental protocols, and visual representations of key biological pathways to serve as a comprehensive resource for researchers in marine biology, biotechnology, and pharmacology.

Introduction

Silicon is the second most abundant element in the Earth's crust and plays a vital role in the biogeochemical cycles of the world's oceans. In the marine environment, silicon is predominantly found as dissolved orthosilicic acid ($\text{Si}(\text{OH})_4$), which is readily taken up by various organisms and is often referred to as **metasilicic acid** in the context of its biological activity. The biological importance of silicic acid is most pronounced in diatoms, a major group of phytoplankton responsible for a significant portion of global primary production. Diatoms

utilize silicic acid to construct their ornate silica cell walls, known as frustules. Marine sponges are another key group of organisms that rely on silicic acid for the synthesis of their siliceous spicules, which provide structural support.

The study of the biological activity of **metasilicic acid** is not only fundamental to understanding marine ecology and biogeochemistry but also holds immense potential for biotechnological and pharmaceutical applications. The intricate, porous structures of diatom frustules, formed through the biological processing of silicic acid, are being explored as novel materials for drug delivery and other biomedical purposes. This guide provides a detailed overview of the current scientific understanding of the biological roles of **metasilicic acid** in marine organisms and its applications in drug development.

Biological Role and Activity in Marine Diatoms

Diatoms are a cornerstone of marine ecosystems, and their growth and productivity are often limited by the availability of silicic acid. The uptake and metabolism of silicic acid are therefore critical processes that have been extensively studied.

Silicic Acid Uptake and Transport

Diatoms have evolved sophisticated mechanisms to transport silicic acid across their cell membranes against a concentration gradient. This process is mediated by a family of proteins known as Silicon Transporters (SITs). At low silicic acid concentrations ($<30 \mu\text{M}$), uptake is primarily an active process mediated by SITs, while at higher concentrations, diffusion may also play a role.

The kinetics of silicic acid uptake in diatoms can be complex, exhibiting both saturable (Michaelis-Menten) and non-saturable patterns. Studies on the diatom *Thalassiosira pseudonana* have shown a time-dependent transition from non-saturable to saturable uptake kinetics. This transition is influenced by the cell's silicon status, with silicon-starved cells showing immediate saturable kinetics.

Gene Expression in Response to Silicon Limitation

The availability of silicic acid significantly influences gene expression in diatoms. When silicon becomes a limiting nutrient, diatoms upregulate a specific set of genes. Genome-wide transcriptome analyses of *Thalassiosira pseudonana* have identified numerous genes that are

induced under low silicon conditions. Many of these genes encode proteins with secretory signals or transmembrane domains, suggesting their involvement in silicon uptake, transport, or cell wall synthesis. Interestingly, a significant overlap has been observed in the genes induced by both silicon and iron limitation, hinting at a potential link between the metabolic pathways of these two elements.

A study on the freshwater diatom *Ulnaria acus* demonstrated that silicon starvation leads to increased expression of genes involved in stress adaptation, such as metacaspases and glutathione synthetase. This indicates that silicon limitation induces a stress response in diatoms, impacting their overall physiology.

The following table summarizes key quantitative data on gene expression changes in diatoms under silicon limitation.

Gene/Protein	Organism	Condition	Fold Change in Expression	Reference
Silicon Transporter (SIT) Genes	<i>Thalassiosira pseudonana</i>	Silicon Limitation	Up-regulated (specific fold change varies by gene)	[1][2]
Cell Wall Associated Proteins	<i>Thalassiosira pseudonana</i>	Silicon and Iron Limitation	Up-regulated	[1][2]
UaMC1, UaMC3, UaDSP	<i>Ulnaria acus</i>	First 5 days of silicon starvation	Increased	[3][4][5]
UaMC2, UaGSHS, UaALDH	<i>Ulnaria acus</i>	7th day of silicon starvation	Increased	[3][4][5]

Quantitative Data on Silicic Acid Uptake Kinetics

The efficiency of silicic acid uptake is a key factor in the competitive success of different diatom species. The following table presents quantitative data on the uptake kinetics of silicic acid in the model diatom *Thalassiosira weissflogii*.

Parameter	Value	Condition	Reference
Maximum Uptake Rate (V _{max})	Variable (dependent on conditions)	Nutrient-replete	[6]
Half-saturation constant (K _s)	~1.5 - 2.5 μM	Gulf of California	[7]
Net cell-specific Si uptake	Recovers to maximal values within 3-7 hours	Post Si-starvation	[6]

Biological Role and Activity in Marine Sponges

Marine sponges are another prominent group of organisms that utilize silicic acid to build their skeletons, which are composed of microscopic siliceous spicules. The formation of these spicules is a complex enzymatic process.

Enzymatic Biosilicification: The Role of Silicateins

The key enzymes responsible for silica polymerization in sponges are called silicateins. These enzymes are homologous to the protease cathepsin L and catalyze the condensation of silicic acid into solid silica. Silicateins are localized in the axial filaments within the spicules and act as both a catalyst and a template for silica deposition.

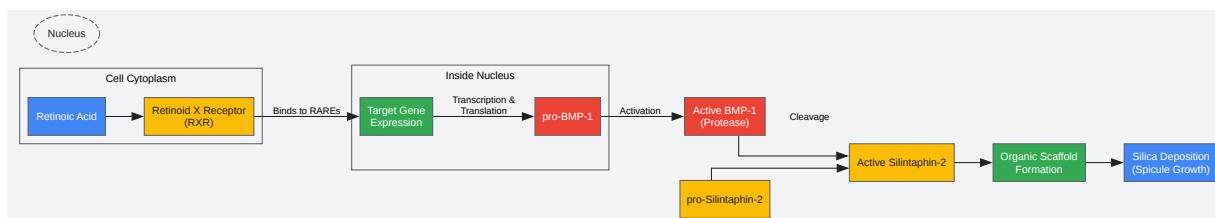
The enzymatic activity of silicateins can be quantified using various assays, including the hydrolysis of silyl ether bonds in model substrates.

Enzyme	Organism	Specific Activity	Reference
Silicatein-α	Suberitis domuncula	54 nmol min ⁻¹ μg protein ⁻¹	[8]
Silicatein-α	Tethya aurantia	16.5 nmol min ⁻¹ μg protein ⁻¹	[8]

Signaling Pathways in Spicule Formation

The formation of spicules in sponges is a regulated process involving complex signaling pathways. In the marine sponge *Suberites domuncula*, the retinoic acid signaling pathway has been shown to play a crucial role. Retinoic acid, a metabolite of vitamin A, binds to the Retinoid X Receptor (RXR), a nuclear hormone receptor. This binding event triggers a signaling cascade that ultimately leads to the activation of Bone Morphogenetic Protein-1 (BMP-1). BMP-1 is a protease that processes other proteins involved in the formation of the organic scaffold upon which silica is deposited.

The following diagram illustrates the proposed signaling pathway for spicule formation in *Suberites domuncula*.



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Retinoic acid signaling pathway in sponge spicule formation.

Applications in Drug Development: Diatom Biosilica as a Drug Delivery System

The unique, porous, and highly structured silica frustules of diatoms have garnered significant interest in the field of drug development, particularly as a platform for drug delivery systems (DDS). The biocompatibility, high surface area, and tunable surface chemistry of diatom biosilica make it an attractive and sustainable alternative to synthetic silica nanoparticles.[\[9\]](#)[\[10\]](#)[\[11\]](#)

Functionalization and Drug Loading

The surface of diatom frustules is rich in silanol groups (Si-OH), which can be readily functionalized with various organic molecules to enhance drug loading and targeted delivery.
[12][13] Common functionalization strategies include the use of aminosilanes like 3-aminopropyltriethoxysilane (APTES) to introduce amine groups, which can then be used to attach targeting ligands such as antibodies.[12][14]

Diatom biosilica has been successfully used to load a variety of therapeutic agents, including anticancer drugs like doxorubicin and antibiotics.[9][14] The porous structure of the frustules allows for high drug loading capacity, and the release of the drug can be controlled by modifying the surface chemistry.[13]

The following table summarizes quantitative data on drug loading in diatom-based drug delivery systems.

Drug	Diatom Species/Source	Functionalization	Drug Loading Capacity	Reference
Doxorubicin	Chaetoceros sp.	GPTMS and CD-19 antibody	53.92%	[15]
Indomethacin	Diatomaceous Earth	Hydrophilic organosilanes	Increased loading	[9]
Gentamicin	Diatomaceous Earth	Hydrophobic organosilanes	Increased loading	[9]

Biocompatibility and Cellular Uptake

Studies have demonstrated that diatom biosilica exhibits good biocompatibility.[10][12][16] The cytotoxicity of diatom-derived silica is generally low, making it a safe carrier for therapeutic agents.[10] Furthermore, diatom particles can be internalized by cells, which is a crucial step for intracellular drug delivery.[9] The size and surface functionalization of the diatom particles can influence their cellular uptake efficiency.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the biological activity of **metasilicic acid** in marine organisms.

Quantification of Silicic Acid Uptake using PDMPO Staining and Flow Cytometry

This protocol describes a high-throughput method to quantify the relative uptake of silicic acid by diatoms using the fluorescent probe 2-(4-pyridyl)-5-((4-(2-dimethylaminoethylaminocarbamoyl)methoxy)phenyl)oxazole (PDMPO).

Materials:

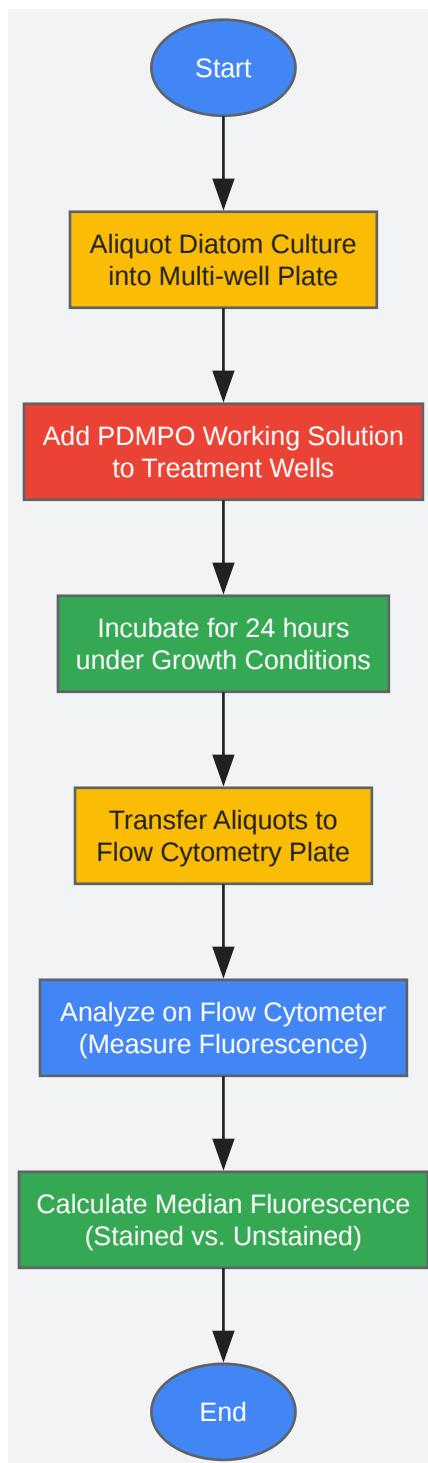
- Diatom culture
- PDMPO stock solution (e.g., 1 mM in DMSO)
- Milli-Q water
- Multi-well plates (e.g., 48-well or 96-well)
- Plate sealer
- Flow cytometer with a near-UV laser (e.g., 375 nm excitation) and appropriate emission filters (e.g., 450/50 nm)

Procedure:

- Prepare PDMPO Working Solution: Dilute the PDMPO stock solution in Milli-Q water to a working concentration (e.g., 12.5 μ M).[17]
- Culture Preparation: Aliquot diatom culture into the wells of a multi-well plate. Include control wells without PDMPO.[17][18]
- PDMPO Staining: Add the PDMPO working solution to the treatment wells to a final concentration of 0.125 μ M.[18]

- Incubation: Seal the plate and incubate under appropriate growth conditions (light, temperature) for a defined period (e.g., 24 hours).[19]
- Sample Analysis:
 - At the end of the incubation, transfer aliquots from both control and stained wells to a new plate suitable for flow cytometry.[18]
 - Analyze the samples on a flow cytometer, measuring the fluorescence of individual cells in the appropriate channel for PDMPO.[18][20]
- Data Analysis:
 - Calculate the median fluorescence intensity of the stained and unstained cell populations.
 - The difference in median fluorescence between the stained and unstained cells is proportional to the amount of silicic acid incorporated.[18][20]

The following diagram illustrates the experimental workflow for PDMPO-based quantification of silicic acid uptake.



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Workflow for PDMPO-based silicic acid uptake assay.

Measurement of Silicic Acid Uptake using $^{68}\text{Ge(OH)}_4$ Radiotracer

This protocol outlines the use of the radioisotope Germanium-68 (^{68}Ge), which acts as a tracer for silicon, to measure silicic acid uptake rates.

Materials:

- Diatom culture
- $^{68}\text{Ge(OH)}_4$ solution
- Scintillation vials
- Scintillation cocktail
- Liquid scintillation counter
- Filtration apparatus
- Filters (e.g., polycarbonate)

Procedure:

- Sample Preparation: Place aliquots of the diatom culture into incubation bottles.
- Radiotracer Addition: Add a known amount of $^{68}\text{Ge(OH)}_4$ to each bottle.
- Incubation: Incubate the samples under controlled conditions (light, temperature) for a specific duration.
- Termination of Uptake: Stop the incubation by filtering the samples onto polycarbonate filters.
- Rinsing: Rinse the filters with filtered seawater to remove any unincorporated radiotracer.
- Radioactivity Measurement: Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
- Calculation of Uptake Rate: Calculate the silicic acid uptake rate based on the radioactivity measured, the specific activity of the $^{68}\text{Ge(OH)}_4$, the volume of the sample, and the incubation time.

Conclusion

Metasilicic acid is a molecule of profound biological importance in the marine realm. Its role as a structural component in the intricate biosilica of diatoms and sponges has far-reaching implications for marine food webs and global biogeochemical cycles. The molecular mechanisms underlying the uptake and metabolism of silicic acid are complex and tightly regulated, involving specialized transporter proteins and intricate signaling pathways. The study of these processes not only enhances our understanding of marine biology but also opens up exciting avenues for biotechnological innovation. The use of diatom-derived biosilica as a biocompatible and versatile platform for drug delivery is a prime example of how fundamental research into the biological activity of **metasilicic acid** can translate into practical applications with the potential to address significant challenges in medicine. Further research into the genetic and enzymatic control of biosilicification will undoubtedly continue to provide valuable insights for both marine science and the development of novel biomaterials.

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